2-Fluoro-5-(2-fluoro-4-methylphenyl)benzoic acid
Description
2-Fluoro-5-(2-fluoro-4-methylphenyl)benzoic acid: is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms and a methyl group
Properties
IUPAC Name |
2-fluoro-5-(2-fluoro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-4-10(13(16)6-8)9-3-5-12(15)11(7-9)14(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTJGCCRIMDBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689198 | |
| Record name | 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-34-9 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,4-difluoro-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-fluoro-4-methylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 2-fluoro-4-methylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 2-fluorobenzoic acid with 2-fluoro-4-methylphenylboronic acid in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 2-Fluoro-5-(2-fluoro-4-methylphenyl)benzoic acid in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(2-fluoro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under mild conditions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products:
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Carboxylates or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Esterification: Esters of 2-Fluoro-5-(2-fluoro-4-methylphenyl)benzoic acid.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in various catalytic reactions, including cross-coupling reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving fluorinated compounds.
Industry:
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.
Agriculture: It can be used in the development of agrochemicals with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-fluoro-4-methylphenyl)benzoic acid depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
2-Fluoro-4-methoxycarbonylphenylboronic acid: Similar in structure but with a methoxycarbonyl group instead of a carboxylic acid group.
2-Fluoro-5-formylbenzoic acid: Similar in structure but with a formyl group instead of a methyl group.
Uniqueness: 2-Fluoro-5-(2-fluoro-4-methylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
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